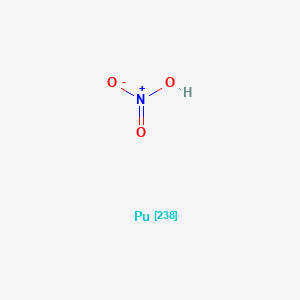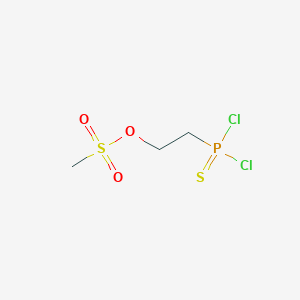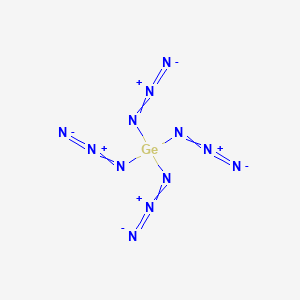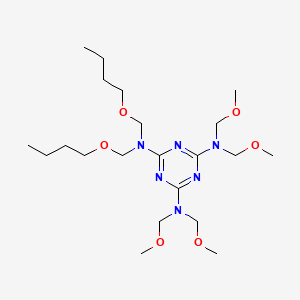
Nitric acid, plutonium-238Pu salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, plutonium-238Pu salt, is a compound that combines nitric acid with the radioactive isotope plutonium-238. Plutonium-238 is known for its alpha radiation emissions and is commonly used in radioisotope thermoelectric generators (RTGs) for space missions due to its long half-life and consistent heat output. The combination of nitric acid and plutonium-238Pu salt is significant in nuclear chemistry and radiochemistry, particularly in the context of nuclear fuel reprocessing and radiolysis studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of nitric acid, plutonium-238Pu salt, typically involves the dissolution of plutonium-238 in nitric acid. This process requires careful handling due to the radioactive nature of plutonium-238. The dissolution is usually carried out in a controlled environment to prevent contamination and ensure safety.
Industrial Production Methods: Industrial production of plutonium-238 involves the irradiation of neptunium-237 targets in a nuclear reactor. The irradiated targets are then processed to separate plutonium-238 from other by-products. The separation process often involves solvent extraction and ion exchange techniques using nitric acid as a medium .
Types of Reactions:
Oxidation and Reduction: Plutonium-238 can undergo various redox reactions in nitric acid solutions, transitioning between oxidation states such as +3, +4, and +6
Common Reagents and Conditions:
Reagents: Common reagents include nitric acid, ferrous sulfamate, and hydrazine mononitrate.
Conditions: Reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products:
Radiolysis Products: Nitrous acid, hydrogen peroxide, hydrogen, and oxygen.
Redox Products: Various oxidation states of plutonium, such as Pu(III), Pu(IV), and Pu(VI).
Chemistry:
Radiolysis Studies: Understanding the radiolysis of nitric acid by plutonium-238 is crucial for nuclear fuel reprocessing and waste management.
Biology and Medicine:
Radiation Therapy: While not directly used in medicine, the principles of radiolysis and radiation effects studied with plutonium-238 can inform radiation therapy techniques.
Industry:
Wirkmechanismus
The mechanism of action of nitric acid, plutonium-238Pu salt, primarily involves the redox behavior of plutonium in nitric acid solutions. Plutonium can exist in multiple oxidation states, and its interconversion is influenced by the electrochemical potential, acid concentration, and coordination environment . The alpha radiation from plutonium-238 also induces radiolysis of nitric acid, producing reactive species that can further interact with plutonium and other components in the solution .
Vergleich Mit ähnlichen Verbindungen
Nitric Acid, Uranium-234 Salt: Similar to plutonium-238, uranium-234 can also be dissolved in nitric acid for various nuclear chemistry applications.
Nitric Acid, Neptunium-237 Salt: Neptunium-237 is another actinide that can be processed in nitric acid for nuclear fuel reprocessing.
Uniqueness:
Eigenschaften
CAS-Nummer |
59568-66-0 |
|---|---|
Molekularformel |
HNO3Pu |
Molekulargewicht |
301.063 g/mol |
IUPAC-Name |
nitric acid;plutonium-238 |
InChI |
InChI=1S/HNO3.Pu/c2-1(3)4;/h(H,2,3,4);/i;1-6 |
InChI-Schlüssel |
ZQPKENGPMDNVKK-PFAJVBKGSA-N |
Isomerische SMILES |
[N+](=O)(O)[O-].[238Pu] |
Kanonische SMILES |
[N+](=O)(O)[O-].[Pu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)





![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)

![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
